L-Isoleucine (13C6; 15N) is a stable isotope-labeled form of the essential amino acid L-Isoleucine, which is crucial for protein synthesis and various metabolic processes. The compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, making it valuable for research applications, particularly in mass spectrometry and metabolic studies. L-Isoleucine is classified as a branched-chain amino acid, alongside leucine and valine, and plays a significant role in muscle metabolism and immune function.
The synthesis of L-Isoleucine (13C6; 15N) typically involves the incorporation of isotopic labels into the L-Isoleucine molecule through various chemical synthesis techniques. These methods may include:
The synthesis process may require specific reagents and conditions to ensure the successful incorporation of isotopes without compromising the structural integrity of the amino acid. The use of protected forms, such as N-Fmoc-L-Isoleucine, is common to facilitate handling during synthesis .
L-Isoleucine has a branched structure characterized by its chiral center at the second carbon atom. The molecular structure can be represented as follows:
In its labeled form, the presence of carbon-13 and nitrogen-15 isotopes alters its mass but does not change its fundamental structure.
L-Isoleucine participates in various biochemical reactions, primarily as a building block for protein synthesis. Key reactions include:
These reactions are catalyzed by specific enzymes in metabolic pathways, highlighting L-Isoleucine's role in amino acid metabolism and protein biosynthesis.
L-Isoleucine functions primarily as a substrate for protein synthesis, where it is incorporated into polypeptides during translation. The mechanism involves:
The incorporation of stable isotopes allows researchers to track metabolic pathways and protein dynamics using techniques like mass spectrometry .
Relevant data indicate that L-Isoleucine is stable under standard laboratory conditions but should be stored appropriately to prevent degradation .
L-Isoleucine (13C6; 15N) has numerous scientific uses:
The unique properties of this labeled amino acid make it invaluable for advanced research in biochemistry, molecular biology, and related fields .
Microbial fermentation using engineered Escherichia coli strains represents the primary biosynthetic route for L-Isoleucine (¹³C₆;¹⁵N). By disrupting competing metabolic pathways, researchers significantly enhance isotopic incorporation efficiency. In one approach, simultaneous knockout of threonine degradation genes (tdh, ltaE, and yiaY) redirected metabolic flux toward L-isoleucine biosynthesis. This strategy increased L-isoleucine yields by 72.3% (from 4.34 to 7.48 g·L⁻¹) compared to wild-type strains while improving biomass formation by 10.3% [1]. Transcriptomic analysis revealed upregulation of aspartate pathway genes—critical for L-isoleucine synthesis—and oxidative phosphorylation genes, explaining the enhanced productivity [1].
Media formulation is equally critical: Minimal media supplemented with U-¹³C-glucose (3 g·L⁻¹) and ¹⁵NH₄Cl (1 g·L⁻¹) serve as isotopic sources. The ¹³C atoms uniformly incorporate into all six carbon positions of isoleucine, while ¹⁵N incorporates into the amino group. For specialized labeling patterns (e.g., methylene-specific ¹³C), precursors like [3-¹³C,4,4,4-²H₃]-2-ketobutyrate are employed at 130 mg·L⁻¹, achieving site-directed isotopic enrichment via transamination [4].
Table 1: Biosynthetic Strategies for L-Isoleucine (¹³C₆;¹⁵N)
Strategy | Key Modifications/Additions | Yield/Purity Outcome |
---|---|---|
Threonine Pathway Knockout | Δtdh, ΔltaE, ΔyiaY in E. coli | 7.48 g·L⁻¹ (72.3% increase) |
Precursor-Directed Labeling | [3-¹³C,4,4,4-²H₃]-2-ketobutyrate (130 mg·L⁻¹) | Site-specific ¹³C incorporation |
Isotopic Media Components | U-¹³C-glucose + ¹⁵NH₄Cl | Uniform ¹³C₆;¹⁵N labeling |
Chemoenzymatic synthesis combines chemical precursor synthesis with enzymatic transamination to achieve stereospecific ¹³C₆;¹⁵N labeling. The synthesis begins with preparing α-ketoacid isotopologues, such as [3-¹³C]-tert-butyl pyruvate. This intermediate undergoes methylation with ¹³C- or ²H-labeled methylating agents, followed by ozonolysis and hydrazone formation to yield [3-¹³C;4,4,4-²H₃]-α-ketobutyric acid—a key precursor for isoleucine [4] [6].
Enzymatic transamination employs branched-chain aminotransferases (BCATs) to transfer the ¹⁵N-labeled amino group from glutamate to the ¹³C-labeled α-ketobutyrate precursor. This reaction yields L-Isoleucine (¹³C₆;¹⁵N) with >98% enantiomeric excess, critical for NMR applications requiring chiral purity [6]. The chemoenzymatic route achieves 98 atom % ¹³C and ¹⁵N purity, as verified by nuclear magnetic resonance spectroscopy [3]. Key advantages include:
Integrating six ¹³C and one ¹⁵N atom into L-isoleucine introduces three primary challenges: isotopic dilution, carbon scrambling, and kinetic bottlenecks.
Isotopic Dilution: Endogenous amino acid pools in expression systems (e.g., E. coli) dilute labeled precursors. Using auxotrophic strains (e.g., E. coli NXU101 ΔleuA, Met⁻ + Lys⁻) minimizes unlabeled background. Supplementing ¹³C-glucose and ¹⁵NH₄Cl at log-phase growth further reduces dilution to <2% [1] [6].
Carbon Scrambling: During biosynthesis, ¹³C migration occurs via symmetric metabolic intermediates (e.g., citrate in TCA cycle). [3-¹³C]-α-ketobutyrate mitigates this by directly entering the isoleucine pathway without randomization. Deuteration at C4 (CD₃) further suppresses scrambling by blocking unintended metabolic side reactions [4].
Kinetic Bottlenecks: Rate-limiting enzymes (e.g., threonine deaminase, IlvA) hinder isotopic incorporation. Overexpressing ilvA and feedback-resistant ilvBN genes increases flux toward ¹³C₆;¹⁵N-isoleucine. Additionally, fed-batch fermentation maintains precursor concentrations below inhibitory thresholds while maximizing isotopic uptake [1] [6].
Table 2: Mitigation Strategies for Isotope Integration Challenges
Challenge | Cause | Mitigation Strategy |
---|---|---|
Isotopic Dilution | Endogenous amino acid pools | Auxotrophic strains; timed precursor feed |
Carbon Scrambling | Symmetric TCA intermediates | Site-specific precursors (e.g., [3-¹³C]-α-ketobutyrate) |
Kinetic Bottlenecks | Low IlvA/IlvBN activity | Enzyme overexpression; fed-batch fermentation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7